AF488 NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

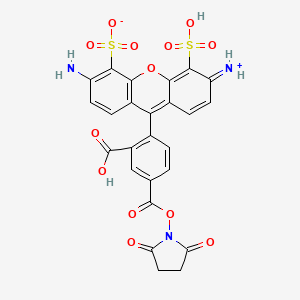

Molecular Formula |

C25H17N3O13S2 |

|---|---|

Molecular Weight |

631.5 g/mol |

IUPAC Name |

3-amino-6-azaniumylidene-9-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-5-sulfoxanthene-4-sulfonate |

InChI |

InChI=1S/C25H17N3O13S2/c26-15-5-3-12-19(11-2-1-10(9-14(11)24(31)32)25(33)41-28-17(29)7-8-18(28)30)13-4-6-16(27)23(43(37,38)39)21(13)40-20(12)22(15)42(34,35)36/h1-6,9,26H,7-8,27H2,(H,31,32)(H,34,35,36)(H,37,38,39) |

InChI Key |

FYCGGEVYPRTFDS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

AF488 NHS Ester: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical and spectral properties of Alexa Fluor™ 488 (AF488) NHS ester, a widely used amine-reactive fluorescent dye. Tailored for researchers, scientists, and drug development professionals, this document details the dye's molecular characteristics, reactivity, and practical applications in bioconjugation, complete with experimental protocols and visual diagrams to facilitate understanding and implementation in the laboratory.

Core Chemical and Physical Properties

AF488 NHS ester is a bright, photostable, and highly water-soluble green fluorescent dye.[1] Its core structure is based on a sulfonated rhodamine, which contributes to its reduced tendency for aggregation when conjugated to biomolecules.[2] The N-hydroxysuccinimidyl (NHS) ester functional group makes it highly reactive towards primary amines, enabling covalent labeling of proteins, antibodies, and other biomolecules.[3][4]

A notable point of clarification is the reported molecular weight of this compound. Discrepancies in literature values often arise from the specific salt form of the compound. The molecular weight is approximately 643.4 g/mol for the free acid form, while it can be higher (around 732.74 g/mol or 833.93 g/mol ) for various salt forms (e.g., with counter-ions like lithium or other cations).[5] For precise experimental calculations, it is crucial to refer to the specific information provided by the supplier.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C25H17N3O13S2 (free acid) | |

| Molecular Weight | ~643.4 g/mol (free acid) | |

| Appearance | Solid red/orange | |

| Solubility | Good in Water, DMSO, DMF | |

| Storage Conditions | Store at -20°C, protected from light and moisture |

Spectral Characteristics

The excellent photophysical properties of AF488 make it a popular choice for various fluorescence-based applications. It is optimally excited by the 488 nm argon-ion laser line.

Table 2: Spectral Properties of AF488 Conjugates

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~494-499 nm | |

| Emission Maximum (λem) | ~517-520 nm | |

| Molar Extinction Coefficient (ε) | ~73,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.92 | |

| pH Insensitivity Range | 4 - 10 |

Reactivity and Mechanism of Conjugation

The NHS ester of AF488 reacts efficiently with primary amino groups (-NH2), such as those on the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond. This reaction, a nucleophilic acyl substitution, proceeds optimally at a slightly alkaline pH of 8.3-8.5. At this pH, the primary amines are deprotonated and thus more nucleophilic, facilitating the attack on the electrophilic carbonyl carbon of the NHS ester. N-hydroxysuccinimide is released as a byproduct.

Figure 1. Reaction of this compound with a primary amine.

Experimental Protocol: Antibody Labeling with this compound

This protocol provides a general procedure for the covalent labeling of an IgG antibody with this compound.

Materials

-

IgG antibody (in amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

1 M Sodium bicarbonate buffer (pH 8.3)

-

Purification resin (e.g., Sephadex G-25) or desalting column

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. benchchem.com [benchchem.com]

- 3. Amine Analysis Using AlexaFluor 488 Succinimidyl Ester and Capillary Electrophoresis with Laser-Induced Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Invitrogen Alexa Fluor 488 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 5. APDye 488 NHS ester (Alexa Fluor 488 NHS equivalent) | CAS 1374019-99-4 | AxisPharm [axispharm.com]

An In-depth Technical Guide to Amine Labeling with AF488 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices involved in the covalent labeling of amine-containing molecules with Alexa Fluor™ 488 (AF488) N-hydroxysuccinimidyl (NHS) ester. This popular green-fluorescent dye is a vital tool for a wide range of biological research and drug development applications, enabling the sensitive detection and visualization of proteins, antibodies, peptides, and amine-modified oligonucleotides.

Core Principle: The Chemistry of Amine Labeling

The fundamental principle of AF488 NHS ester chemistry lies in the reaction between the succinimidyl ester functional group of the dye and primary amines (R-NH₂) present on the target molecule.[1] This reaction, a nucleophilic acyl substitution, forms a highly stable and covalent amide bond, permanently attaching the fluorescent AF488 dye to the biomolecule.[2][3][4]

The primary targets for this reaction on proteins are the ε-amino group of lysine residues and the N-terminal α-amino group.[5] Given the common surface exposure of lysine residues on proteins, this compound provides a straightforward and widely used method for protein conjugation.

Optimizing the Labeling Reaction: Key Parameters

The success and efficiency of the labeling reaction are critically dependent on several parameters. Careful optimization of these factors is essential to achieve the desired degree of labeling (DOL) while maintaining the biological activity of the target molecule.

| Parameter | Optimal Range/Condition | Rationale & Considerations |

| pH | 8.3 - 8.5 | This pH range ensures that primary amines are sufficiently deprotonated and thus nucleophilic for an efficient reaction. At lower pH, amines are protonated and less reactive. At higher pH (>8.5), hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency. |

| Buffer Composition | Amine-free buffers (e.g., PBS, sodium bicarbonate) | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the this compound and must be avoided. |

| Solvent for Dye | Anhydrous DMSO or DMF | This compound is typically dissolved in a high-quality, anhydrous organic solvent before being added to the aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should generally be kept low (e.g., <10%) to avoid denaturation of the protein. |

| Molar Ratio of Dye to Protein | 5:1 to 20:1 (for IgG) | The optimal ratio depends on the specific protein and desired DOL. It is often necessary to perform trial reactions with different ratios to determine the ideal condition. |

| Reaction Time & Temperature | 1-2 hours at room temperature or overnight at 4°C | Incubation at room temperature is generally faster, while overnight incubation at 4°C can be gentler for sensitive proteins. All incubation steps should be performed in the dark to prevent photobleaching of the dye. |

| Protein Concentration | ≥ 2 mg/mL | Higher protein concentrations generally lead to better labeling efficiency. |

Experimental Protocol: Labeling an Antibody with this compound

This protocol provides a general guideline for conjugating this compound to an immunoglobulin G (IgG) antibody.

Materials:

-

Antibody (IgG) in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

1 M Sodium Bicarbonate, pH 8.3-8.5

-

Purification column (e.g., size-exclusion chromatography)

-

Reaction tubes

-

Pipettes and tips

Procedure:

-

Prepare the Antibody Solution:

-

Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer like PBS.

-

If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer prior to labeling.

-

Add 1 M sodium bicarbonate to the antibody solution to adjust the pH to 8.3-8.5.

-

-

Prepare the this compound Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh immediately before use.

-

-

Labeling Reaction:

-

Add the calculated amount of the this compound stock solution to the antibody solution. A molar ratio of 10:1 (dye:antibody) is a common starting point.

-

Mix gently by pipetting. Do not vortex to avoid denaturing the antibody.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from unreacted dye and byproducts. Size-exclusion chromatography (e.g., a spin column) is a common and effective method.

-

Follow the manufacturer's instructions for the chosen purification column. The labeled antibody will typically elute first, followed by the smaller, unreacted dye molecules.

-

-

Characterization of the Conjugate:

-

Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 494 nm (the absorbance maximum for AF488).

-

Application in Research: Visualizing Cellular Targets

AF488-labeled molecules are instrumental in a multitude of research applications, particularly in fluorescence microscopy and flow cytometry, for identifying and localizing specific targets within cells or tissues. For instance, an AF488-labeled antibody can be used to detect a specific protein in a cellular signaling pathway.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Below is a summary of common problems and their potential solutions.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | 1. Incorrect pH of the reaction buffer. 2. Hydrolyzed this compound. 3. Presence of primary amines in the buffer (e.g., Tris). 4. Insufficient molar excess of dye. 5. Steric hindrance of the amine group. | 1. Verify the pH of your reaction buffer is between 8.3 and 8.5. 2. Prepare fresh this compound solution immediately before use. 3. Use an amine-free buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate. 4. Increase the molar ratio of this compound to your molecule (e.g., from 10:1 to 20:1). 5. Increase reaction time and/or temperature (while monitoring for degradation). |

| Precipitation of Labeled Molecule | 1. Hydrophobic nature of the small molecule and/or dye. 2. High degree of labeling leading to aggregation. | 1. For small molecules, perform the labeling reaction in an organic solvent like DMSO or DMF. 2. Reduce the molar ratio of dye to the molecule to achieve a lower DOL. |

| High Non-specific Binding in Assays | 1. Unremoved free dye. 2. Hydrophobic interactions. | 1. Ensure thorough purification of the conjugate. 2. Include a mild non-ionic detergent (e.g., Tween-20) in your assay buffers. |

By understanding the core chemical principles, carefully controlling reaction conditions, and following systematic protocols, researchers can successfully utilize this compound to create high-quality fluorescent conjugates for a wide array of scientific applications.

References

- 1. Invitrogen Alexa Fluor 488 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Amine Analysis Using AlexaFluor 488 Succinimidyl Ester and Capillary Electrophoresis with Laser-Induced Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

AF488 NHS ester excitation and emission spectra

An In-depth Technical Guide to AF488 NHS Ester: Excitation, Emission, and Application Protocols

Introduction

Alexa Fluor™ 488 (AF488) N-hydroxysuccinimidyl (NHS) ester is a widely used amine-reactive fluorescent dye, prized in biological research for its high fluorescence quantum yield, photostability, and hydrophilicity.[1][2][3] As a member of the Alexa Fluor™ family, it serves as a superior alternative to traditional fluorescein isothiocyanate (FITC), offering brighter, more stable signals that are less sensitive to pH fluctuations between pH 4 and 10.[2][4] The NHS ester functional group allows for the straightforward covalent labeling of primary amines (-NH₂) on proteins, antibodies, peptides, and amine-modified oligonucleotides. This reaction forms a stable amide bond, making this compound an essential tool for generating fluorescently-labeled conjugates used in applications such as immunofluorescence, flow cytometry, and fluorescence microscopy.

Core Photophysical and Chemical Properties

The utility of this compound is rooted in its distinct spectral characteristics, which are well-suited for common laser-based imaging systems, particularly the 488 nm argon-ion laser line. Understanding these properties is critical for the proper design of fluorescence experiments and the selection of appropriate instrument settings.

| Property | Value | References |

| Excitation Maximum (λex) | ~494 - 495 nm | |

| Emission Maximum (λem) | ~517 - 519 nm | |

| Molar Extinction Coefficient (ε) | ~71,000 - 73,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.91 - 0.92 | |

| Molecular Weight | ~643.4 g/mol | |

| Reactive Group | N-hydroxysuccinimidyl (NHS) Ester | |

| Reactivity | Primary Amines | |

| Solubility | Good in DMSO, DMF, and water |

Principle of Amine Labeling

The core of this compound's utility is its ability to react with primary amines, which are abundant on the surface of proteins, primarily at the N-terminus and on the side chains of lysine residues. The NHS ester group is an excellent leaving group that facilitates a nucleophilic acyl substitution reaction with the amine, resulting in the formation of a highly stable covalent amide bond. This reaction is highly pH-dependent, with optimal efficiency occurring in a slightly alkaline environment (pH 8.3-8.5), where primary amines are deprotonated and thus more nucleophilic. At lower pH, the amine groups are protonated and non-reactive, while at higher pH, the NHS ester is prone to hydrolysis, which competes with the desired aminolysis reaction.

Experimental Protocols

I. Protocol for Labeling Antibodies with this compound

This protocol provides a general guideline for conjugating this compound to an IgG antibody. The reaction can be scaled depending on the amount of protein to be labeled.

A. Reagent Preparation

-

Antibody Solution : The antibody must be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.4. Buffers containing Tris or glycine are not suitable as they contain primary amines that will compete with the labeling reaction. If necessary, perform a buffer exchange using dialysis or a spin column. The optimal antibody concentration is at least 2 mg/mL to ensure efficient labeling.

-

Reaction Buffer : Prepare a 1 M sodium bicarbonate solution (pH ~9.0) or use a 0.1 M phosphate buffer (pH 8.3-8.5).

-

This compound Stock Solution : Dissolve 1 mg of this compound in 100 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a 10 mg/mL stock solution. This solution should be prepared immediately before use.

B. Labeling Reaction

-

pH Adjustment : Add 1/10th the volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to the optimal range of 8.3-8.5. For example, add 50 µL of 1 M sodium bicarbonate to 500 µL of the antibody solution.

-

Calculate Molar Ratio : Determine the desired molar ratio of dye to antibody. A common starting point for IgG antibodies (MW ~150 kDa) is a 10:1 molar ratio. The optimal ratio may need to be determined empirically (e.g., trying 5:1, 10:1, and 20:1).

-

Incubation : Add the calculated amount of this compound stock solution to the antibody solution while gently vortexing. Protect the reaction mixture from light and incubate for 1 hour at room temperature with continuous stirring or rotation.

C. Purification of the Conjugate

-

After incubation, the unreacted, hydrolyzed dye must be removed from the labeled antibody.

-

The most common method for purifying macromolecules is gel filtration or size-exclusion chromatography (e.g., a Sephadex G-25 column). Spin columns are also effective for this purpose.

-

The first colored fraction to elute will be the AF488-antibody conjugate, while the smaller, unreacted dye molecules will elute later.

II. General Protocol for Immunofluorescence Staining

This protocol outlines the use of an AF488-conjugated secondary antibody for the detection of a primary antibody in cultured cells.

A. Sample Preparation

-

Fixation : Fix cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Washing : Wash the fixed cells three times with PBS for 5 minutes each.

-

Permeabilization : If the target antigen is intracellular, permeabilize the cells by incubating with 0.2% Triton™ X-100 in PBS for 5-10 minutes.

-

Washing : Repeat the washing step (A2).

B. Immunostaining

-

Blocking : To reduce non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 5-10% normal goat serum in PBS) for 30-60 minutes at room temperature.

-

Primary Antibody Incubation : Dilute the primary antibody in the blocking buffer to its optimal concentration. Remove the blocking solution and incubate the cells with the primary antibody, typically overnight at 4°C.

-

Washing : Wash the cells three times with PBS (or PBST - PBS with 0.1% Tween-20) for 5 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation : Dilute the AF488-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

-

Final Washes : Repeat the washing step (B3). A counterstain, such as DAPI for nuclear staining, can be included in one of the first washes.

-

Mounting : Mount the coverslip onto a microscope slide using an antifade mounting medium. The sample is now ready for imaging with a fluorescence microscope using standard filter sets for green fluorescence (FITC/GFP settings).

References

Unveiling the Photophysical Excellence of Alexa Fluor 488: A Technical Guide to Quantum Yield and Photostability

For Researchers, Scientists, and Drug Development Professionals

Alexa Fluor 488 is a preeminent fluorescent dye, widely lauded in life sciences and drug development for its exceptional brightness and robust performance.[1] This guide provides a comprehensive technical overview of two of its most critical photophysical properties: quantum yield and photostability. Understanding these parameters is paramount for designing and executing precise and reproducible fluorescence-based assays, from high-content screening to super-resolution microscopy.

Core Photophysical Properties of Alexa Fluor 488

The performance of a fluorophore is quantitatively defined by several key parameters. For Alexa Fluor 488, its high quantum yield and extinction coefficient contribute to its signature brightness, while its superior photostability ensures signal integrity during prolonged or intense illumination.

| Property | Value | Notes |

| Fluorescence Quantum Yield (Φ) | 0.92[2][3][4][5] | Measured in aqueous solution. This high value indicates a very efficient conversion of absorbed photons into emitted fluorescent photons. |

| Molar Extinction Coefficient (ε) | 71,000 cm⁻¹M⁻¹ | At its absorption maximum. This reflects a high probability of light absorption. |

| Absorption Maximum (λabs) | ~496-499 nm | |

| Emission Maximum (λem) | ~519-520 nm | |

| Fluorescence Lifetime (τ) | 4.1 ns |

Unpacking the Photostability of Alexa Fluor 488

Photostability, the resilience of a fluorophore to photochemical degradation upon exposure to excitation light, is a critical factor for quantitative fluorescence imaging. Alexa Fluor 488 is renowned for its high photostability, significantly surpassing that of its traditional counterpart, fluorescein (FITC). This attribute is crucial for applications requiring extended or repeated imaging, as it minimizes signal loss and the generation of phototoxic reactive oxygen species. The enhanced photostability of Alexa Fluor 488 allows for longer observation times, which is particularly advantageous for live-cell imaging and time-lapse experiments.

Experimental Protocols: Quantifying Fluorophore Performance

The determination of quantum yield and photostability relies on standardized and carefully controlled experimental procedures.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is most commonly determined using a comparative method, referencing a standard with a known quantum yield.

Methodology:

-

Standard Selection: A quantum yield standard with spectral properties similar to the sample is chosen. For Alexa Fluor 488, fluorescein in 0.01 M NaOH (with a known quantum yield of 0.92) is a suitable standard.

-

Solution Preparation: A series of dilute solutions of both the Alexa Fluor 488 sample and the fluorescein standard are prepared in the same solvent (e.g., phosphate-buffered saline, PBS). To prevent inner filter effects, the absorbance of these solutions at the excitation wavelength should be maintained below 0.1.

-

Absorbance Measurement: The absorbance spectra of all solutions are measured using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer, ensuring the same excitation wavelength is used for both the sample and the standard.

-

Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (ΦX) is then calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (nX² / nST²)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

nX and nST are the refractive indices of the sample and standard solutions, respectively.

-

Assessment of Photostability

Photostability is evaluated by quantifying the rate of photobleaching under controlled illumination conditions.

Methodology:

-

Sample Preparation: The fluorescently labeled sample (e.g., Alexa Fluor 488 conjugated to an antibody) is prepared in a suitable buffer and mounted on a microscope slide.

-

Microscopy Setup: A fluorescence microscope with a stable light source (e.g., 488 nm laser line) and a sensitive detector is used.

-

Time-Lapse Imaging: The sample is continuously exposed to excitation light, and a series of images is acquired at regular time intervals.

-

Data Analysis: The fluorescence intensity of a defined region of interest is measured for each image in the time series. The normalized fluorescence intensity is then plotted against time. The rate of photobleaching can be determined by fitting the data to an exponential decay function to calculate the photobleaching half-life (t1/2), which is the time required for the fluorescence intensity to decrease to 50% of its initial value.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for determining the quantum yield and assessing the photostability of Alexa Fluor 488.

Caption: Workflow for determining fluorescence quantum yield.

Caption: Workflow for assessing fluorophore photostability.

References

- 1. syronoptics.com [syronoptics.com]

- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. Quantum Yield [Alexa Fluor 488] | AAT Bioquest [aatbio.com]

- 5. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]

In-Depth Technical Guide: Solubility and Stability of Alexa Fluor™ 488 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Alexa Fluor™ 488 NHS (N-hydroxysuccinimidyl) ester, a widely used amine-reactive fluorescent dye. Understanding these core characteristics is critical for successful bioconjugation, ensuring high labeling efficiency and reproducible results in downstream applications such as immunoassays, fluorescence microscopy, and flow cytometry. This document presents quantitative data in structured tables, detailed experimental protocols for characterization, and visual diagrams to illustrate key chemical processes and workflows.

Core Properties of Alexa Fluor™ 488 NHS Ester

Alexa Fluor™ 488 NHS ester is the succinimidyl ester derivative of the bright, photostable, and pH-insensitive Alexa Fluor™ 488 dye. The NHS ester moiety allows for the covalent attachment of the fluorophore to primary amines on proteins, amine-modified oligonucleotides, and other molecules.

Solubility

Alexa Fluor™ 488 NHS ester is a water-soluble dye, a beneficial property for labeling sensitive proteins and antibodies.[1][2] However, for creating stock solutions, the use of anhydrous organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is strongly recommended.[1][3] This is to minimize the premature hydrolysis of the reactive NHS ester in an aqueous environment.

| Solvent | Quantitative Solubility | Recommendation for Use |

| Anhydrous Dimethyl Sulfoxide (DMSO) | High (e.g., stock solutions of 10 mg/mL or ~15.5 mM can be readily prepared) | Recommended for stock solutions. Ensure DMSO is anhydrous to prevent hydrolysis. |

| Anhydrous Dimethylformamide (DMF) | High | Recommended for stock solutions. Use high-quality, amine-free DMF. |

| Water and Aqueous Buffers | Good | Not recommended for stock solutions due to rapid hydrolysis of the NHS ester. The dye should be added to the aqueous reaction buffer immediately before conjugation. |

Stability and Handling

The stability of Alexa Fluor™ 488 NHS ester is paramount for its reactivity and labeling efficiency. The primary concern is the hydrolysis of the NHS ester, which competes with the desired aminolysis (labeling) reaction. Of the various Alexa Fluor™ dyes, the Alexa Fluor™ 488 NHS ester is noted to be the most hydrolytically unstable.[4]

Storage and Handling Recommendations

Proper storage is essential to maintain the reactivity of the dye.

| Form | Storage Temperature | Conditions | Shelf Life |

| Solid (Lyophilized Powder) | -20°C to -80°C | Desiccate and protect from light. | Up to one year. |

| Stock Solution in Anhydrous DMSO/DMF | -20°C | Aliquot to avoid repeated freeze-thaw cycles and moisture contamination. | Can be stored for 1-2 months, but immediate use is preferred. |

Key Handling Practices:

-

Before opening, allow the vial of solid dye to equilibrate to room temperature to prevent moisture condensation.

-

Use high-quality, anhydrous solvents for preparing stock solutions. DMSO is hygroscopic and will readily absorb moisture from the atmosphere.

-

Aqueous solutions of the NHS ester are not stable and should be used immediately.

pH-Dependent Hydrolysis

The rate of NHS ester hydrolysis is highly dependent on pH. While the aminolysis reaction is more efficient at a slightly alkaline pH, the competing hydrolysis reaction also accelerates. The optimal pH for conjugation reactions is a balance between these two factors, typically between pH 8.3 and 8.5.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

This rapid decrease in stability at higher pH underscores the importance of promptly initiating the conjugation reaction after adding the dye to the reaction buffer.

Experimental Protocols

Protocol for Determining Aqueous Stability (Hydrolysis Rate)

This protocol is based on monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260-280 nm.

Materials:

-

Alexa Fluor™ 488 NHS ester

-

Amine-free buffers at various pH values (e.g., phosphate buffer at pH 7.0, borate buffer at pH 8.6)

-

Spectrophotometer with UV capabilities

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of Alexa Fluor™ 488 NHS ester in anhydrous DMSO.

-

Prepare a control tube with the amine-free buffer.

-

To a cuvette containing the amine-free buffer, add a small volume of the dye stock solution and mix quickly.

-

Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 260 nm over time.

-

To determine the absorbance corresponding to 100% hydrolysis, take an aliquot of the reaction mixture and add a small amount of a mild base (e.g., 0.5-1.0 N NaOH) to rapidly hydrolyze all remaining active ester. Measure the final absorbance at 260 nm.

-

The rate of hydrolysis can be determined by plotting the change in absorbance over time.

Protocol for Assessing Purity and Degradation via HPLC

High-Performance Liquid Chromatography (HPLC) can be used to separate the active Alexa Fluor™ 488 NHS ester from its hydrolyzed, non-reactive carboxylic acid form.

Instrumentation and Columns:

-

HPLC system with a UV-Vis or fluorescence detector.

-

A reverse-phase (e.g., C18) or Hydrophilic Interaction Chromatography (HILIC) column. HILIC can be particularly useful for separating the NHS ester from the free NHS byproduct.

General Procedure:

-

Prepare a standard solution of the Alexa Fluor™ 488 NHS ester in an appropriate solvent (e.g., acetonitrile/water mixture).

-

Inject the sample onto the HPLC column.

-

Run a gradient elution, for example, with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Monitor the elution profile at the absorbance maximum of the dye (around 494 nm) and also at 260 nm to detect the NHS byproduct.

-

The presence of multiple peaks can indicate impurities or degradation products. The peak corresponding to the hydrolyzed dye will have a different retention time than the active NHS ester.

Standard Protein Labeling Protocol

This protocol provides a general guideline for conjugating Alexa Fluor™ 488 NHS ester to a protein.

Materials:

-

Alexa Fluor™ 488 NHS ester stock solution (10 mg/mL in anhydrous DMSO)

-

Protein to be labeled (2-10 mg/mL in an amine-free buffer like PBS)

-

Reaction buffer (e.g., 0.1-0.2 M sodium bicarbonate, pH 8.3)

-

Quenching reagent (e.g., 1.5 M hydroxylamine or 1 M Tris)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare the protein solution in the reaction buffer at the desired concentration.

-

Add the calculated amount of the Alexa Fluor™ 488 NHS ester stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the dye.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

Quench the reaction by adding the quenching reagent to consume any unreacted NHS ester.

-

Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column.

Visualizations

Caption: Competing reaction pathways for AF488 NHS ester.

Caption: General workflow for protein labeling with this compound.

Caption: Key factors influencing the stability of this compound.

References

A-Technical Guide to Degree of Labeling with Alexa Fluor™ 488

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles and practices for determining the degree of labeling (DOL) of proteins, primarily antibodies, with Alexa Fluor™ 488 (AF488). Accurate determination and optimization of DOL are critical for the reliability and reproducibility of fluorescence-based assays.

Core Concepts: The Importance of Degree of Labeling

The degree of labeling is the average number of fluorophore molecules covalently bound to a single protein molecule.[1][2][3] This parameter is a crucial quality control checkpoint in bioconjugation for several reasons:

-

Under-labeling: Results in a low signal-to-noise ratio, diminishing the sensitivity of the assay.[4][5]

-

Over-labeling: Can lead to several undesirable effects, including:

-

Fluorescence Quenching: High densities of fluorophores can lead to self-quenching, where the dyes interact and dissipate energy as heat rather than light, paradoxically reducing the fluorescence signal.

-

Protein Aggregation: Excessive dye conjugation can alter the protein's isoelectric point and hydrophobicity, leading to aggregation and precipitation.

-

Impaired Biological Activity: Steric hindrance from the attached dyes can interfere with the protein's binding site (e.g., an antibody's antigen-binding fragment), reducing its functional activity.

-

An optimal DOL balances high fluorescence intensity with preserved protein function. For most antibodies, this range is typically between 2 and 10. For immunoglobulin G (IgG), a DOL of 4 to 9 is often considered optimal.

Quantitative Data for AF488 Labeling

Successful and reproducible labeling requires precise knowledge of the spectrophotometric properties of both the protein and the dye. The following table summarizes the key quantitative data for labeling a typical IgG antibody with AF488.

| Parameter | Value | Description |

| AF488 Molar Extinction Coefficient (ε_dye) | ~71,000 M⁻¹cm⁻¹ at 494 nm | A measure of how strongly the dye absorbs light at its maximum absorbance wavelength. |

| AF488 Absorbance Maximum (A_max) | ~494 nm | The wavelength at which AF488 exhibits maximum absorbance. |

| AF488 Emission Maximum | ~519 nm | The wavelength at which AF488 emits the most fluorescence. |

| AF488 Correction Factor (CF₂₈₀) | ~0.11 | A factor to correct for the dye's absorbance at 280 nm when calculating protein concentration. |

| Typical IgG Molar Extinction Coefficient (ε_protein) | ~210,000 M⁻¹cm⁻¹ at 280 nm | A measure of how strongly a typical IgG antibody absorbs light at 280 nm (due to tryptophan and tyrosine residues). |

| Optimal DOL Range for IgG | 4 - 9 | The target range for achieving a bright, functional conjugate. |

Experimental Protocol: Determining the Degree of Labeling

This protocol outlines the standard spectrophotometric method for calculating the DOL of an AF488-labeled antibody after purification from unreacted dye.

Materials:

-

Purified AF488-labeled antibody solution

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

UV-Vis spectrophotometer

-

UV-transparent quartz cuvettes

Methodology:

-

Sample Preparation:

-

Ensure the labeled antibody is thoroughly purified from any free, unconjugated AF488 dye. Size-exclusion chromatography (e.g., Sephadex G-25) is a common and effective method.

-

Dilute the purified conjugate in PBS to a concentration that gives an absorbance reading at 494 nm (A₄₉₄) within the linear range of the spectrophotometer (typically between 0.1 and 1.0). Record the dilution factor if one is used.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the diluted conjugate solution at two wavelengths:

-

280 nm (A₂₈₀): The absorbance maximum for proteins.

-

494 nm (A₄₉₄): The absorbance maximum for AF488.

-

-

Use the same buffer the conjugate is in as a blank.

-

-

Calculations:

-

Step 3.1: Calculate the Protein Concentration. The absorbance at 280 nm is a contribution from both the protein and the AF488 dye. The dye's contribution must be subtracted using the correction factor. Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ × CF₂₈₀)] / ε_protein Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ × 0.11)] / 210,000 M⁻¹cm⁻¹

-

Step 3.2: Calculate the Degree of Labeling (DOL). The DOL is the molar ratio of the dye to the protein. DOL = A₄₉₄ / (ε_dye × Protein Concentration (M)) DOL = A₄₉₄ / (71,000 M⁻¹cm⁻¹ × Protein Concentration (M))

If a dilution was made in Step 1, remember to multiply the final calculated concentration by the dilution factor.

-

Visualizing Key Concepts and Workflows

Diagrams are essential for clarifying complex biochemical processes and experimental procedures. The following visualizations are provided in the DOT language for use with Graphviz.

Chemical Reaction Pathway

This diagram illustrates the covalent bond formation between an AF488 NHS ester and a primary amine on a protein.

Caption: Covalent labeling of a protein with this compound.

Experimental Workflow for DOL Determination

This flowchart outlines the key steps from labeling to calculation.

Caption: Workflow for determining the Degree of Labeling (DOL).

Relationship Between DOL and Fluorescence

This diagram illustrates the theoretical relationship between the degree of labeling and the resulting fluorescence intensity, highlighting the quenching effect at high DOL values.

Caption: The effect of DOL on conjugate fluorescence and function.

References

Navigating the Green Spectrum: A Technical Guide to Alexa Fluor® 488 Alternatives in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of fluorescence microscopy, Alexa Fluor® 488 (AF488) has long been a benchmark for green fluorescence detection. Its high quantum yield, photostability, and pH insensitivity have made it a reliable workhorse in countless biological applications. However, the expanding demands of modern imaging techniques, from high-resolution confocal to super-resolution microscopy, have spurred the development of a diverse palette of alternative green fluorophores. This guide provides an in-depth technical overview of viable alternatives to AF488, offering a comparative analysis of their photophysical properties, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to empower researchers in selecting the optimal dye for their specific needs.

A Comparative Analysis of Green Fluorophores

The selection of a fluorescent dye is a critical determinant of experimental success, directly impacting signal-to-noise ratio, image quality, and the ability to perform long-term or high-intensity imaging. While AF488 remains a robust choice, several alternatives offer comparable or even superior performance in certain applications. The following table summarizes the key photophysical properties of prominent AF488 alternatives.

| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Relative Brightness | Photostability |

| Alexa Fluor® 488 | 495 | 519 | 0.92 | 73,000 | High | High[1] |

| DyLight™ 488 | 493 | 518 | Not specified | 70,000 | High | High[2] |

| CF®488A | 490 | 515 | Not specified | 70,000 | High | Very High[3] |

| ATTO 488 | 501 | 523 | 0.80 | 90,000 | Very High | High[4] |

| Oregon Green™ 488 | 496 | 524 | 0.76 | 88,000 | High | Moderate |

| Fluorescein (FITC) | 494 | 518 | 0.92 | 75,000 | High | Low[5] |

| Cy2™ | 492 | 510 | 0.12 | 150,000 | Moderate | Moderate |

Note: Relative brightness is a product of the quantum yield and the molar extinction coefficient. Photostability is a qualitative measure of a dye's resistance to photobleaching under illumination. "Not specified" indicates that a precise, consistently reported value was not found across the searched literature.

Detailed Methodologies: Immunofluorescence Staining

The following protocols provide a generalized framework for immunofluorescence (IF) staining of adherent cells and tissue sections. These protocols can be adapted for use with secondary antibodies conjugated to any of the aforementioned AF488 alternatives. Optimization of antibody concentrations, incubation times, and blocking reagents is recommended for each specific experimental system.

Immunofluorescence Staining of Adherent Cells

This protocol outlines the steps for staining proteins in cultured cells grown on coverslips.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.25% Triton™ X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS)

-

Primary Antibody (specific to the target protein)

-

Fluorophore-Conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG conjugated to CF®488A)

-

Nuclear Counterstain (e.g., DAPI)

-

Antifade Mounting Medium

-

Glass slides and coverslips

Procedure:

-

Cell Culture: Grow cells to 70-80% confluency on sterile glass coverslips in a petri dish or multi-well plate.

-

Washing: Gently wash the cells twice with PBS to remove culture medium.

-

Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (for intracellular targets): If the target protein is intracellular, permeabilize the cells with 0.1-0.25% Triton™ X-100 in PBS for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate the cells with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.

-

Washing: Perform a final wash with PBS.

-

Mounting: Mount the coverslips onto glass slides using an antifade mounting medium. Seal the edges of the coverslip with nail polish to prevent drying.

-

Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.

Immunofluorescence Staining of Frozen Tissue Sections

This protocol provides a method for staining proteins in frozen tissue sections.

Materials:

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., pre-chilled Methanol or 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton™ X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% BSA or 5-10% Normal Goat Serum in PBS with 0.1% Triton™ X-100)

-

Primary Antibody

-

Fluorophore-Conjugated Secondary Antibody

-

Nuclear Counterstain (e.g., DAPI)

-

Antifade Mounting Medium

-

Glass slides and coverslips

Procedure:

-

Tissue Preparation: Snap-freeze fresh tissue in isopentane cooled with liquid nitrogen or embed in OCT compound and freeze. Store at -80°C.

-

Sectioning: Cut 5-10 µm thick sections using a cryostat and mount them on charged microscope slides. Allow the sections to air dry.

-

Fixation: Fix the tissue sections with pre-chilled methanol at -20°C for 10 minutes or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the slides three times with PBS for 5 minutes each.

-

Permeabilization: If using paraformaldehyde fixation, permeabilize the sections with 0.1-0.5% Triton™ X-100 in PBS for 10-15 minutes.

-

Washing: Wash the slides three times with PBS for 5 minutes each.

-

Blocking: Block non-specific binding by incubating the sections in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Apply the diluted primary antibody and incubate overnight at 4°C in a humidified chamber.

-

Washing: Wash the slides three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Apply the diluted fluorophore-conjugated secondary antibody and incubate for 1-2 hours at room temperature, protected from light.

-

Washing: Wash the slides three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate with DAPI for 5-10 minutes.

-

Washing: Perform a final wash with PBS.

-

Mounting: Mount a coverslip using antifade mounting medium.

-

Imaging: Image the slides on a fluorescence microscope with the appropriate excitation and emission filters.

Visualizing Cellular Processes and Workflows

Understanding the spatial and temporal dynamics of signaling pathways is a cornerstone of cell biology and drug discovery. Fluorescence microscopy, coupled with the right fluorescent probes, is an indispensable tool for this purpose. The following diagrams, generated using Graphviz, illustrate a common experimental workflow and two critical signaling pathways frequently investigated using immunofluorescence.

The selection of a green fluorescent dye for microscopy extends beyond a simple consideration of excitation and emission maxima. Factors such as photostability, brightness, and pH insensitivity are paramount for generating high-quality, reproducible data. While Alexa Fluor® 488 remains an excellent all-around performer, alternatives such as DyLight™ 488, CF®488A, and ATTO 488 present compelling options, particularly for demanding applications like super-resolution microscopy or long-term live-cell imaging. By carefully considering the photophysical properties of these dyes and optimizing immunofluorescence protocols, researchers can significantly enhance the quality and impact of their microscopy-based investigations. This guide serves as a foundational resource to aid in this critical decision-making process, empowering scientists to push the boundaries of biological imaging.

References

Methodological & Application

Application Notes and Protocols for Conjugating AF488 NHS Ester to Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides is a critical technique in biochemical and biomedical research, enabling the visualization and quantification of peptides in various applications, including fluorescence microscopy, flow cytometry, and receptor-binding assays. Alexa Fluor™ 488 (AF488) is a bright and photostable green-fluorescent dye that is widely used for labeling peptides and proteins. The N-hydroxysuccinimidyl (NHS) ester of AF488 is one of the most common amine-reactive forms of the dye, readily reacting with primary amines on peptides, such as the N-terminal amine and the ε-amino group of lysine residues, to form a stable amide bond.

These application notes provide a detailed protocol for the conjugation of AF488 NHS ester to peptides, including reaction setup, purification of the labeled peptide, and characterization of the final product.

Chemical Reaction

The conjugation of this compound to a peptide is a nucleophilic acyl substitution reaction. The primary amine group on the peptide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond between the peptide and the AF488 dye, with the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is highly dependent on pH, with an optimal range of 8.3-8.5 to ensure the primary amines are deprotonated and thus nucleophilic.[1][2]

Figure 1: Chemical reaction of this compound with a primary amine on a peptide.

Experimental Protocols

Materials

-

Peptide of interest (lyophilized)

-

This compound (e.g., Alexa Fluor™ 488 NHS Ester)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

-

Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25 desalting column or a reverse-phase HPLC column)

-

Spectrophotometer

-

MALDI-TOF Mass Spectrometer

Protocol 1: Conjugation of this compound to Peptide

-

Peptide Solution Preparation:

-

Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Ensure the peptide is fully dissolved. If the peptide has low aqueous solubility, a small amount of organic solvent like DMF or DMSO can be added, but the final concentration should not exceed 10% of the total reaction volume.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Protect the dye solution from light.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the peptide solution. The molar ratio of dye to peptide is a critical parameter and should be optimized for each peptide. A starting point of a 5:1 to 15:1 molar excess of dye to peptide is recommended.[3]

-

Gently mix the reaction mixture by vortexing or pipetting.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction:

-

(Optional but recommended) To stop the reaction and remove any unreacted NHS ester, add the Quenching Buffer to the reaction mixture.

-

Incubate for 30-60 minutes at room temperature.

-

Protocol 2: Purification of the Labeled Peptide

Purification is essential to remove unreacted dye and quenching reagents. The choice of purification method depends on the size and properties of the peptide.

Method A: Size-Exclusion Chromatography (for peptides > 1.5 kDa)

-

Equilibrate a desalting column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS, pH 7.4).

-

Apply the reaction mixture to the top of the column.

-

Elute the labeled peptide with the equilibration buffer. The labeled peptide will elute in the void volume, while the smaller, unreacted dye molecules will be retained.

-

Collect the fractions and monitor the elution of the labeled peptide by measuring the absorbance at 280 nm (for the peptide) and 494 nm (for AF488).

Method B: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution method suitable for purifying peptides of all sizes and for separating labeled from unlabeled peptides.

-

Column: C18 column suitable for peptide separations.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.

-

Detection: Monitor the elution at 220 nm (peptide backbone), 280 nm (aromatic residues), and 494 nm (AF488).

-

Collect the fractions corresponding to the labeled peptide peak.

-

Lyophilize the purified fractions to obtain the final product.

Protocol 3: Characterization of the Labeled Peptide

A. Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each peptide molecule. It can be determined using UV-Vis spectrophotometry.[4]

-

Measure the absorbance of the purified labeled peptide solution at 280 nm (A280) and 494 nm (A494).

-

Calculate the concentration of the peptide using the following formula, which corrects for the absorbance of the dye at 280 nm:

Peptide Concentration (M) = [A280 - (A494 × CF)] / εpeptide

-

CF (Correction Factor): The correction factor for AF488 at 280 nm is approximately 0.11.

-

εpeptide: The molar extinction coefficient of the peptide at 280 nm. This can be calculated based on the amino acid sequence.

-

-

Calculate the concentration of the AF488 dye:

Dye Concentration (M) = A494 / εAF488

-

εAF488: The molar extinction coefficient of AF488 at 494 nm is approximately 71,000 M-1cm-1.

-

-

Calculate the Degree of Labeling (DOL):

DOL = Dye Concentration (M) / Peptide Concentration (M)

An ideal DOL is typically between 0.5 and 2 for most applications.

B. Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to confirm the successful conjugation and to determine the number of dye molecules attached to the peptide.

-

Prepare a sample of the purified labeled peptide for MALDI-TOF analysis according to the instrument's standard protocol.

-

Acquire the mass spectrum.

-

The mass of the labeled peptide will be the mass of the unlabeled peptide plus the mass of the AF488 dye (approximately 570.5 Da for the reacted dye) for each conjugation.

Data Presentation

| Parameter | Recommended Value/Range | Reference |

| Reaction Conditions | ||

| Peptide Concentration | 1-10 mg/mL | |

| Reaction Buffer | 0.1 M Sodium Bicarbonate | |

| Reaction pH | 8.3 - 8.5 | |

| This compound Solvent | Anhydrous DMF or DMSO | |

| Dye:Peptide Molar Ratio | 5:1 to 15:1 (optimize for each peptide) | |

| Reaction Time | 1-2 hours | |

| Reaction Temperature | Room Temperature | |

| Purification | ||

| Method 1 (Size Exclusion) | Peptides > 1.5 kDa | |

| Method 2 (RP-HPLC) | All peptide sizes | |

| Characterization | ||

| Ideal DOL | 0.5 - 2.0 | |

| AF488 ε494 | ~71,000 M-1cm-1 | |

| AF488 A280 Correction Factor | ~0.11 |

Experimental Workflow

Figure 2: Experimental workflow for the conjugation of this compound to peptides.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency (Low DOL) | Incorrect pH of reaction buffer. | Ensure the pH of the reaction buffer is between 8.3 and 8.5. |

| Inactive NHS ester due to hydrolysis. | Prepare fresh this compound solution in anhydrous solvent immediately before use. | |

| Presence of primary amines in the peptide solution (e.g., Tris buffer). | Dialyze the peptide against an amine-free buffer (e.g., PBS or bicarbonate buffer) before labeling. | |

| Low peptide concentration. | Increase the peptide concentration to at least 1 mg/mL. | |

| Insufficient molar excess of dye. | Increase the dye-to-peptide molar ratio. | |

| High Background Fluorescence | Incomplete removal of unreacted dye. | Repeat the purification step or use a more stringent purification method (e.g., HPLC). |

| Precipitation of Peptide during Labeling | Low solubility of the peptide in the reaction buffer. | Add a small amount of organic co-solvent (e.g., DMSO or DMF) to the reaction mixture. |

| Multiple Peaks in HPLC | Incomplete reaction or multiple labeling sites. | Optimize the reaction time and dye-to-peptide ratio. Analyze different fractions to identify the desired product. |

| Peptide degradation. | Ensure the peptide is stable at the reaction pH and temperature. |

References

Application Notes and Protocols for AF488 Protein Conjugation: Determining Molar Ratio

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent labeling of proteins with fluorescent dyes such as Alexa Fluor™ 488 (AF488) is a fundamental technique in biological research and drug development. This process, known as bioconjugation, enables the detection and quantification of proteins in a variety of applications, including immunoassays, fluorescence microscopy, and flow cytometry. A critical parameter in protein conjugation is the molar ratio of dye to protein, also referred to as the Degree of Labeling (DOL).[1][2] The DOL influences the fluorescence intensity and the biological activity of the conjugated protein.[3][4] An optimal DOL ensures a bright, functional conjugate, while under- or over-labeling can lead to weak signals or compromised protein function, respectively.[3] This document provides detailed protocols and guidelines for calculating and optimizing the molar ratio for AF488 conjugation to proteins.

Key Concepts

The conjugation of AF488 to a protein typically involves the reaction of an amine-reactive derivative of the dye, such as an N-hydroxysuccinimide (NHS) ester, with primary amines (the N-terminus and the side chain of lysine residues) on the protein surface. The efficiency of this reaction is pH-dependent, with an optimal range of pH 8.3-8.5.

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single protein molecule. For most antibodies, an optimal DOL typically falls within the range of 2 to 10. However, the ideal DOL can vary depending on the specific protein and the intended application.

Experimental Protocols

Materials and Reagents

-

Purified protein (2-10 mg/mL in an amine-free buffer like PBS)

-

Alexa Fluor™ 488 NHS Ester (or equivalent)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

1 M Sodium Bicarbonate buffer (pH 8.3-9.0)

-

Purification column (e.g., Sephadex G-25) for removing unconjugated dye

-

Spectrophotometer

Protein Preparation

For successful conjugation, it is crucial that the protein solution is free of primary amines (e.g., Tris buffer) and ammonium salts, which will compete with the protein for reaction with the NHS ester. If necessary, dialyze the protein solution against phosphate-buffered saline (PBS), pH 7.2-7.4. The protein concentration should ideally be between 2 and 10 mg/mL, as lower concentrations can decrease labeling efficiency.

Conjugation Reaction Protocol

-

Prepare Dye Stock Solution: Immediately before use, dissolve the Alexa Fluor™ 488 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

Adjust pH of Protein Solution: Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to approximately 8.3.

-

Determine Molar Input Ratio: The initial molar ratio of dye to protein in the reaction mixture will influence the final DOL. A common starting point for antibodies is a 10:1 molar ratio of dye to protein. However, ratios ranging from 5:1 to 20:1 can be tested to find the optimal condition for a specific protein.

-

Initiate the Reaction: Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light. For some proteins, incubation overnight at 4°C may improve labeling.

-

Purification: Remove the unreacted dye from the protein-dye conjugate using a gel filtration column (e.g., Sephadex G-25) or extensive dialysis. This step is critical for accurate DOL determination.

Calculating the Degree of Labeling (DOL)

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (approximately 494 nm for AF488).

Calculation Steps:

-

Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 494 nm (A₄₉₄). If the absorbance is greater than 2.0, dilute the sample and account for the dilution factor in the calculations.

-

Calculate Protein Concentration: The concentration of the protein in the conjugate is calculated using the following formula, which corrects for the dye's absorbance at 280 nm:

Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ × CF)] / ε_protein

-

A₂₈₀: Absorbance of the conjugate at 280 nm.

-

A₄₉₄: Absorbance of the conjugate at 494 nm.

-

CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at 494 nm. For AF488, this is approximately 0.11.

-

ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). For a typical IgG, this is approximately 203,000 or 210,000 M⁻¹cm⁻¹.

-

-

Calculate Dye Concentration: The concentration of the AF488 dye is calculated using the Beer-Lambert law:

Dye Concentration (M) = A₄₉₄ / ε_dye

-

A₄₉₄: Absorbance of the conjugate at 494 nm.

-

ε_dye: Molar extinction coefficient of AF488 at 494 nm, which is approximately 71,000 M⁻¹cm⁻¹.

-

-

Calculate Degree of Labeling (DOL): The DOL is the molar ratio of the dye to the protein:

DOL = Dye Concentration (M) / Protein Concentration (M)

For IgGs, an optimal DOL is typically between 4 and 9.

Data Presentation

Table 1: Key Parameters for AF488 Protein Conjugation

| Parameter | Value | Reference |

| AF488 Absorbance Max (λ_max) | ~494 nm | |

| AF488 Emission Max | ~519 nm | |

| AF488 Molar Extinction Coefficient (ε_dye) | ~71,000 M⁻¹cm⁻¹ | |

| AF488 Correction Factor (CF at 280 nm) | ~0.11 | |

| Typical IgG Molar Extinction Coefficient (ε_protein) | ~203,000 M⁻¹cm⁻¹ | |

| Recommended Protein Concentration for Labeling | 2-10 mg/mL | |

| Optimal Reaction pH | 8.3 - 8.5 | |

| Recommended Molar Ratio (Dye:Protein) for IgG | 5:1 to 20:1 | |

| Optimal DOL for IgG | 4 - 9 |

Visualization of Experimental Workflow

Caption: Workflow for AF488 protein conjugation and analysis.

Troubleshooting

-

Low DOL: This may be due to a low protein concentration, the presence of competing amines in the buffer, or hydrolyzed reactive dye. Ensure the protein is at an adequate concentration and in an appropriate buffer. Prepare the dye solution immediately before use.

-

High DOL (Over-labeling): This can lead to protein aggregation and reduced biological activity. To reduce the DOL, decrease the molar ratio of dye to protein in the initial reaction or shorten the incubation time.

-

Inaccurate DOL Calculation: The presence of unconjugated dye will lead to an erroneously high calculated DOL. Ensure thorough purification of the conjugate before measuring absorbance.

Conclusion

The successful conjugation of proteins with AF488 is highly dependent on optimizing the molar ratio of dye to protein. By following the detailed protocols for the conjugation reaction and the precise calculation of the Degree of Labeling, researchers can produce high-quality fluorescently labeled proteins for a wide range of applications. It is recommended to experimentally determine the optimal DOL for each specific protein and application to ensure reliable and reproducible results.

References

Application Notes and Protocols for AF488 NHS Ester in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Alexa Fluor™ 488 (AF488) NHS ester for the fluorescent labeling of antibodies and their subsequent application in flow cytometry. AF488 is a bright, photostable, green-fluorescent dye with an excitation peak well-suited for the 488 nm laser line commonly found in flow cytometers[1][2]. The N-hydroxysuccinimidyl (NHS) ester is the most prevalent reactive form for conjugating this dye to primary amines on proteins, such as antibodies, forming a stable amide bond[1][3]. This protocol outlines the necessary steps for successful antibody conjugation, purification, and cell staining for flow cytometric analysis.

Key Experimental Parameters

Successful and reproducible antibody labeling hinges on the careful control of several key parameters. The following table summarizes critical quantitative data for the conjugation of AF488 NHS ester to a typical IgG antibody.

| Parameter | Recommended Value | Notes |

| Antibody Purity | >95% | Remove amine-containing buffers (e.g., Tris, glycine) and stabilizers (e.g., BSA) via dialysis or desalting columns[4]. |

| Antibody Concentration | ≥ 2 mg/mL | A higher concentration promotes efficient labeling. |

| Reaction Buffer | 0.1 M Sodium Bicarbonate | --- |

| Reaction pH | 8.3 - 8.5 | Optimal for the reaction between the NHS ester and primary amines. |

| This compound Stock Solution | 10 mg/mL in anhydrous DMSO | Prepare fresh, as the NHS ester is moisture-sensitive. |

| Dye:Antibody Molar Ratio | 5:1 to 20:1 | This should be optimized for each antibody; a 10:1 ratio is a good starting point. |

| Incubation Time | 1 hour | --- |

| Incubation Temperature | Room Temperature | Protect from light during incubation. |

| Quenching Reagent (Optional) | 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 7.4 | To stop the reaction by quenching unreacted NHS ester. |

Experimental Protocols

Part 1: Antibody Labeling with this compound

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.

Materials:

-

Purified antibody (≥ 2 mg/mL in PBS, pH 7.2-7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate, pH 8.3-8.5

-

Purification resin (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)

-

Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer like PBS. If the buffer contains Tris or glycine, perform a buffer exchange using a desalting column or dialysis.

-

Adjust the antibody concentration to at least 2 mg/mL.

-

-

This compound Stock Solution Preparation:

-

Just before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Labeling Reaction:

-

Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to approximately 8.3. For example, add 50 µL of 1 M sodium bicarbonate to 500 µL of antibody solution.

-

Calculate the required volume of the this compound stock solution to achieve the desired molar ratio.

-

Slowly add the calculated amount of this compound solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification of the Labeled Antibody:

-

To remove unconjugated this compound, use a gel filtration column (e.g., Sephadex G-25) or dialyze the sample against PBS.

-

Collect the first colored fractions, which contain the labeled antibody.

-

-

Determination of Degree of Labeling (DOL) (Optional but Recommended):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and 494 nm (for AF488).

-

Calculate the protein concentration and the DOL using the provided formulas from the dye manufacturer.

-

Part 2: Cell Surface Staining for Flow Cytometry

This protocol describes the staining of suspended cells with a directly conjugated AF488 antibody.

Materials:

-

Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

-

AF488-conjugated primary antibody

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Optional: Fc receptor blocking solution

-

Optional: Viability dye (e.g., Propidium Iodide, 7-AAD)

-

Optional: Fixation buffer (e.g., 1-4% paraformaldehyde in PBS)

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

-

-

Fc Receptor Blocking (Optional but Recommended):

-

To reduce non-specific binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.

-

-

Antibody Staining:

-

Add the predetermined optimal concentration of the AF488-conjugated primary antibody to the cell suspension.

-

Gently vortex the tubes to mix.

-

Incubate for 20-30 minutes at 4°C, protected from light.

-

-

Washing:

-

Add 1-2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

-

Centrifuge at 300-400 x g for 5 minutes at 4°C.

-

Carefully decant the supernatant.

-

Repeat the wash step two more times.

-

-

Viability Staining (Optional):

-

If a viability dye is used, resuspend the cell pellet in the appropriate buffer and add the dye according to the manufacturer's instructions.

-

-

Fixation (Optional):

-

If the samples will not be analyzed immediately, resuspend the cells in a fixation buffer and incubate for 20 minutes at 4°C. After fixation, wash the cells once with Flow Cytometry Staining Buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Analyze the samples on a flow cytometer equipped with a 488 nm laser.

-

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the key steps.

Caption: Workflow for labeling an antibody with this compound.

Caption: Step-by-step process for cell staining with a directly conjugated antibody.

References

- 1. Invitrogen Alexa Fluor 488 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 2. Alexa Fluor™ 488 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 3. stratech.co.uk [stratech.co.uk]

- 4. docs.aatbio.com [docs.aatbio.com]

Application Notes and Protocols for Cell Surface Protein Labeling using AF488 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor™ 488 (AF488) N-hydroxysuccinimidyl (NHS) ester is a bright, photostable, amine-reactive fluorescent dye commonly used for labeling proteins and other molecules containing primary amines.[1][2] Its high fluorescence quantum yield and pH insensitivity over a wide range (pH 4-10) make it an excellent choice for labeling cell surface proteins for a variety of applications, including flow cytometry, fluorescence microscopy, and studying protein trafficking and internalization.[2][3] This document provides detailed protocols and data for the effective use of AF488 NHS ester in cell surface protein labeling.

The fundamental principle of this labeling chemistry lies in the reaction between the succinimidyl ester and primary amines (e.g., on lysine residues) on the surface of proteins, forming a stable covalent amide bond.[4] This ensures a secure and long-lasting fluorescent tag on the target proteins.

Data Presentation

Photophysical Properties of AF488

| Property | Value | Reference |

| Excitation Maximum (Ex) | 494 nm | |

| Emission Maximum (Em) | 517 nm | |

| Extinction Coefficient | 73,000 cm⁻¹M⁻¹ | |

| Spectrally Similar Dyes | FITC, Oregon Green 488 |

Factors Influencing Labeling Efficiency with Amine-Reactive Dyes

| Parameter | Condition | Effect on Labeling | Reference |

| pH | 7.2 - 8.5 | Optimal for promoting deprotonation of primary amines, making them more reactive. | |

| Dye Concentration | Titration Recommended | Higher concentrations can increase signal but also non-specific binding. | |

| Incubation Time | 30 - 60 minutes | Sufficient for efficient labeling at room temperature. | |

| Temperature | Room Temperature | Standard condition for the labeling reaction. | |

| Buffer Composition | Amine-Free (e.g., PBS) | Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction. |

Photostability Comparison of Green Fluorescent Dyes

| Dye | Relative Photostability | Reference |

| AF488 | High | |

| DyLight 488 | High | |

| CF488A | High | |

| FITC | Low |

Experimental Protocols

Protocol 1: Labeling of Primary Antibody with this compound

This protocol describes the conjugation of this compound to a primary antibody for subsequent use in cell surface staining.

Materials:

-

Purified antibody (in amine-free buffer like PBS)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)

-

1 M Sodium bicarbonate buffer (pH 8.3)

-

Spin desalting column or dialysis equipment for purification

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris), dialyze the antibody against PBS.

-

Adjust the antibody concentration to 2 mg/mL in PBS.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve the this compound in high-quality anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the antibody solution. A common starting point is a 10:1 molar ratio of dye to antibody. The optimal ratio may need to be determined empirically.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification of the Labeled Antibody:

-

Separate the labeled antibody from the unconjugated dye using a spin desalting column or by dialysis according to the manufacturer's instructions. This step is crucial to remove unreacted dye and prevent non-specific signals.

-

Protocol 2: Staining of Cell Surface Proteins for Flow Cytometry

This protocol outlines the steps for staining cell surface proteins on a single-cell suspension for analysis by flow cytometry.

Materials:

-

Single-cell suspension

-

Phosphate-Buffered Saline (PBS)

-

Cell Staining Buffer (e.g., PBS with 1% BSA)

-

AF488-conjugated primary antibody (from Protocol 1) or directly labeled cells

-

(Optional) Fixative (e.g., 4% paraformaldehyde in PBS)

Procedure:

-

Cell Preparation:

-

Harvest cells and wash them twice with ice-cold PBS.

-

Resuspend the cells in Cell Staining Buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Staining:

-

Add the AF488-conjugated primary antibody at a predetermined optimal concentration (titration is recommended).

-

Incubate for 30-60 minutes at 4°C, protected from light.

-

-

Washing:

-

Wash the cells three times with Cell Staining Buffer to remove unbound antibody.

-

-

(Optional) Fixation:

-

If required, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Analysis:

-

Resuspend the cells in an appropriate buffer for flow cytometry analysis.

-

Analyze the cells on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter (e.g., 530/30 nm).

-